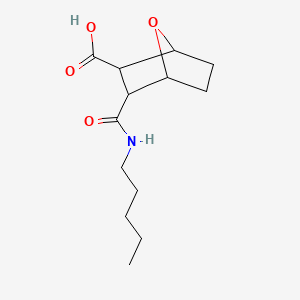

3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid

Description

3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core. This structure consists of a bridged bicyclic system with an oxygen atom at the 7-position, a carboxylic acid group at the 2-position, and a pentylcarbamoyl (amide-linked pentyl) substituent at the 3-position.

Such derivatives are often intermediates in natural product synthesis or drug discovery due to their reactivity in ring-opening reactions and functionalization .

Properties

CAS No. |

73806-05-0 |

|---|---|

Molecular Formula |

C13H21NO4 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-(pentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-7-14-12(15)10-8-5-6-9(18-8)11(10)13(16)17/h8-11H,2-7H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

OSCLQIIMAXTJOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1C2CCC(C1C(=O)O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including drug development and the study of pharmacokinetics.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pentylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzymatic activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of 7-Oxabicyclo[2.2.1]heptane Derivatives

The following table summarizes key structural and functional differences between the target compound and related bicyclic systems:

Functional and Reactivity Comparisons

- Dipotassium Endothall (): This herbicide features two carboxylic acid groups, increasing polarity and water solubility compared to the mono-carboxylic acid target compound.

Fluorinated Derivative ():

The difluoromethyl group at C3 enhances lipophilicity and metabolic stability. Fluorine’s electronegativity may also influence electronic effects on the bicyclic core, altering reactivity in ring-opening reactions. In contrast, the pentylcarbamoyl group’s amide bond could confer protease resistance or specific binding affinity .Sulfanyl Ester Derivative (): The 2-isopropylsulfanylethoxycarbonyl substituent introduces a sulfur atom, which may participate in redox interactions or metal coordination. The ester group is more prone to hydrolysis than the amide in the target compound, affecting stability under physiological conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-(Pentylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via amidation of a bicycloheptane carboxylic acid derivative with pentylamine. A catalytic system using 4-dimethylaminopyridine (DMAP, 0.01 mmol) in acetonitrile (20 mL) under mild stirring (6 hours, room temperature) yields ~85% product after precipitation and ethanol wash . Optimization involves adjusting molar ratios (e.g., 1:1 acid/amine), solvent polarity, and catalyst loading. Purification via slow evaporation from methanol produces high-purity crystals .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (Cu Kα radiation, 0.15 × 0.12 × 0.09 mm crystal size) reveals triclinic symmetry. Hydrogen bonds (O3–H3⋯O2, 2.720 Å; N1–H1⋯O4, 2.834 Å) and van der Waals interactions stabilize the lattice. Twin refinement (0.652:0.348 ratio) is used for twinned crystals . Software suites like CrysAlisPRO and Olex2 process data, with SHELXL for refinement .

Q. Which spectroscopic techniques confirm structural integrity and purity?

- Methodology :

- NMR : and NMR identify key protons (e.g., bicyclic CH at δ 3.82 ppm, J = 1.5 Hz) and carbamoyl groups (δ 165–170 ppm for carbonyls) .

- IR : Stretching bands at ~1700 cm (C=O) and ~3300 cm (N-H) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 268.1423 for CHNO) .

Advanced Research Questions

Q. What mechanisms underlie its inhibition of Protein Phosphatase 2A (PP2A), and how is potency quantified?

- Methodology : Competitive binding assays using -labeled probes (e.g., -SQ 29,548) determine K values (e.g., 1.0 nM in platelet membranes). IC is measured in cancer cell lines (BxPc-3: 0.85 μM; Panc-1: 3.87 μM) via ATP-based viability assays. Molecular docking (AutoDock Vina) predicts interactions with PP2A’s catalytic subunit .

Q. How do structural modifications (e.g., carbamoyl substituents) influence bioactivity and selectivity?

- Methodology :

- SAR Studies : Replace pentylcarbamoyl with methylpiperazinyl (LB-100) or thiazolyl groups to assess PP2A inhibition or cytotoxicity. Activity drops with para-substituted aryl groups (e.g., thromboxane antagonists lose potency in meta/para positions) .

- Stereochemistry : Exo vs. endo substituents (e.g., 7-oxabicyclo derivatives) alter binding via NMR-determined torsion angles (e.g., C8–N1–C9–N2: −177.6°) .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

- Methodology : Cross-validate using multiple assays (MTT, trypan blue) and cell lines (e.g., glioblastoma vs. pancreatic cancer). Control for metabolic differences (e.g., glutathione levels in Panc-1) and off-target effects via kinase profiling .

Q. What computational approaches predict binding affinity and mechanism of action?

- Methodology :

- Docking : Use Schrödinger Suite or GROMACS to model ligand-PP2A interactions (e.g., hydrogen bonds with Arg89).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å). Free energy perturbation (FEP) calculates ΔG binding .

Q. How is enantiomeric purity assessed, and what chiral separation techniques are effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.